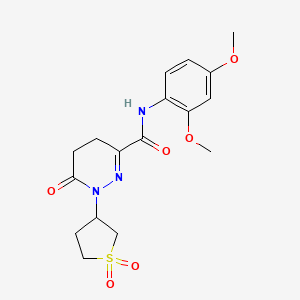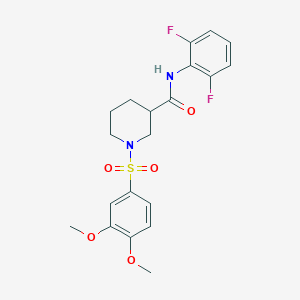![molecular formula C20H14N4O4S B14953044 (5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14953044.png)
(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the 4-methoxyphenyl and 2-nitrobenzylidene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Various substitution reactions can occur at the aromatic rings and the thiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and materials science.
Mécanisme D'action
The mechanism of action of (5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
What sets (5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C20H14N4O4S |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14N4O4S/c1-28-15-9-6-13(7-10-15)8-11-18-21-20-23(22-18)19(25)17(29-20)12-14-4-2-3-5-16(14)24(26)27/h2-12H,1H3/b11-8+,17-12- |
Clé InChI |
HOSMYJTYEOVVKA-JUBDITTISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/SC3=N2 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14952962.png)


![N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}-2,2-dimethylpropanamide](/img/structure/B14952988.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953010.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B14953011.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953029.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14953035.png)
![(4-Ethylpiperazin-1-yl){1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B14953038.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isobutyl-1,3-thiazole-4-carboxylate](/img/structure/B14953041.png)
![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B14953049.png)
![6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol](/img/structure/B14953055.png)
